molecular formula C12H9Cl2NO3 B2983544 3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 923728-13-6

3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid

Cat. No.: B2983544
CAS No.: 923728-13-6
M. Wt: 286.11
InChI Key: ZQEJOLXAIUSMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a heterocyclic carboxylic acid derivative featuring a 1,3-oxazole core substituted with a 2,4-dichlorophenyl group at the 5-position and a propanoic acid side chain at the 2-position. Its synthesis typically involves cyclocondensation reactions of appropriately substituted precursors, as demonstrated in protocols for related oxadiazole derivatives . The presence of electron-withdrawing chlorine substituents enhances its lipophilicity and metabolic stability, making it a candidate for further pharmacological optimization.

Properties

IUPAC Name

3-[5-(2,4-dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c13-7-1-2-8(9(14)5-7)10-6-15-11(18-10)3-4-12(16)17/h1-2,5-6H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEJOLXAIUSMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS: 923825-01-8)

  • Structural Differences : Replaces chlorine atoms with fluorine at the phenyl 2- and 4-positions.
  • Physicochemical Properties: Molecular Formula: C₁₂H₉F₂NO₃ (vs. C₁₂H₉Cl₂NO₃ for the dichloro analog). Molecular Weight: 253.2 g/mol (vs. 284.1 g/mol). Purity: 97% (HPLC), priced at ¥798/25 mg .
  • Impact : Reduced molecular weight and altered electronic properties due to fluorine’s smaller size and higher electronegativity. This may enhance bioavailability but reduce lipophilicity compared to the dichloro analog.

Chlorinated Analogs with Oxadiazole Cores

3-((5-(2,4-Dichloro-5-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic Acid (Compound 8o)

  • Structural Differences : Features a 1,3,4-oxadiazole core instead of 1,3-oxazole, with a thioether linkage and an additional methyl group on the phenyl ring.
  • Synthesis : Method E yielded 65% product with 95% HPLC purity .
  • NMR Data : Distinct δ 2.41 (s, 3H) for the methyl group and δ 7.83 (s, 1H) for aromatic protons .
  • Impact : The oxadiazole core and thioether group may improve binding to enzymatic targets (e.g., Rho kinase inhibitors), as seen in related compounds .

4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic Acid (Compound 8q)

  • Structural Differences: Extends the side chain to a butanoic acid (vs. propanoic acid).
  • Synthesis : Method F yielded 35% product with 98% HPLC purity .

Substitution Pattern Variants

3-[5-[3,5-Bis(chlorophenyl)]-1,3-oxazol-2-yl]propanoic Acid

  • Structural Differences : Dichloro substituents at phenyl 3- and 5-positions (vs. 2,4-dichloro) with an additional phenyl group at oxazole 4-position.
  • Impact : The 3,5-dichloro substitution and bulky phenyl group increase steric hindrance, likely reducing membrane permeability compared to the 2,4-dichloro analog .

3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS: 23464-94-0)

  • Structural Differences : Fluorine at phenyl 4-position (vs. 2,4-dichloro).
  • Impact : Reduced halogenation decreases molecular weight (253.2 g/mol) and may lower receptor affinity in halogen-bond-dependent systems .

Biological Activity

3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a compound that belongs to the oxazole family, which has been recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxazole have shown significant cytotoxic effects against different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating moderate to high potency .
  • Anti-inflammatory Properties : Research indicates that compounds with similar oxazole structures exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
  • Mechanisms of Action : The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various oxazole derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values of 0.48 μM and 0.78 μM respectively . Flow cytometry analysis indicated that the compound induced apoptosis in these cells.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were assessed using a murine model of inflammation. The administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases .

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/ModelIC50 Value (μM)Reference
AnticancerMCF-70.48
AnticancerHCT-1160.78
Anti-inflammatoryMurine ModelNot specified

Q & A

Q. What are the established synthetic routes for 3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid, and what are the critical reaction parameters?

  • Methodology : The compound can be synthesized via cyclocondensation reactions between 2,4-dichlorophenyl-substituted precursors and β-keto esters. Key steps include: (i) Formation of the oxazole ring via [3+2] cycloaddition or thermal cyclization. (ii) Introduction of the propanoic acid moiety through hydrolysis of ester intermediates. Critical parameters: Reaction temperature (optimized at 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., PPh₃ for Staudinger reactions). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be utilized to characterize this compound?

  • Methodology :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl), oxazole protons (δ 8.3–8.5 ppm), and propanoic acid protons (δ 2.5–3.1 ppm).
  • IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and confirm substituent geometry. For example, analogous oxazole derivatives show dihedral angles of 15–25° between the oxazole and aryl rings .

Q. What are the solubility profiles of this compound in common laboratory solvents?

  • Methodology : Test solubility via incremental solvent addition under stirring. The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Adjust pH to enhance aqueous solubility (e.g., sodium salt formation) .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • First aid : For eye contact, rinse with water for 15 minutes; for skin exposure, wash with soap and water .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological activity?

  • Methodology :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution (e.g., electrophilic regions on the oxazole ring).
  • Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Validate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :
  • Dose-response curves : Ensure consistent concentration ranges (e.g., 1–100 μM).
  • Assay standardization : Use positive controls (e.g., aspirin for COX inhibition).
  • Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., cell line variability) .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity?

  • Methodology : Synthesize analogs with fluoro/nitro groups at the 2,4-dichlorophenyl position. Assess SAR via:
  • Enzymatic assays : Measure inhibition kinetics (Km/Vmax).
  • LogP analysis : Determine lipophilicity shifts using HPLC retention times.
    Results show enhanced activity with electron-withdrawing groups .

Q. What analytical challenges arise in detecting low-concentration degradation products?

  • Methodology :
  • HPLC-MS/MS : Use C18 columns (3.5 μm particle size) with gradient elution (acetonitrile/0.1% formic acid).
  • Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions. Identify major degradants via m/z fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.